1-(4,5-dimethylthiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Descripción
1-(4,5-Dimethylthiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (hereafter referred to by its systematic name) is a heterocyclic compound featuring a pyrrol-2(5H)-one core substituted with a 4,5-dimethylthiazolyl group, a 4-ethoxybenzoyl moiety, and a thiophen-2-yl unit. It has been identified as a potent inhibitor of matriptase activation, a serine protease implicated in cancer progression and inflammatory diseases . The compound’s inhibitory activity (IC₅₀ = 2.6 μM) positions it as a lead candidate for therapeutic development, with structural features such as the 4-ethoxybenzoyl group contributing to enhanced solubility and target binding compared to analogs .
Propiedades
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-thiophen-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S2/c1-4-28-15-9-7-14(8-10-15)19(25)17-18(16-6-5-11-29-16)24(21(27)20(17)26)22-23-12(2)13(3)30-22/h5-11,18,25H,4H2,1-3H3/b19-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGAANWEATFLC-HTXNQAPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C)C)C4=CC=CS4)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 1-(4,5-dimethylthiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular pathways and targets. Research indicates that it may exert its effects through:
- Inhibition of Tumor Cell Proliferation : The compound has shown promise in inhibiting the growth of various cancer cell lines, potentially by inducing apoptosis or cell cycle arrest.
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in treating infections.
Anticancer Activity
In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes the findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 6.5 | Induction of apoptosis |
| A549 (Lung) | 8.0 | Cell cycle arrest |
| MCF7 (Breast) | 7.2 | Inhibition of proliferation |
These results indicate that the compound is particularly effective against leukemia cells, with an IC50 value indicating potency in the low micromolar range.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties using standard disk diffusion methods. Results showed notable inhibition zones against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings suggest that the compound may serve as a basis for developing new antimicrobial agents.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Leukemia Treatment : A study involving K562 cells treated with the compound revealed a dose-dependent decrease in cell viability, supporting its potential use as an anticancer agent.
- In Vivo Efficacy : Animal models treated with the compound showed reduced tumor sizes and improved survival rates compared to control groups, indicating its effectiveness in a biological context.
- Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance efficacy and reduce resistance in cancer treatment protocols.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
The compound’s activity and structural attributes are best contextualized through comparison with three analogs from the same pharmacological screening campaign (Table 1) :
Table 1: Inhibitory Potency (IC₅₀) of Structurally Related Pyrrol-2(5H)-one Derivatives
| Compound Name | R₁ Substituent | R₂ Substituent | IC₅₀ (μM) |
|---|---|---|---|
| 1-(4,5-Dimethylthiazol-2-yl)-4-(4-ethoxybenzoyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (Target) | 4-Ethoxybenzoyl | Thiophen-2-yl | 2.6 |
| 1-(4,5-Dimethylthiazol-2-yl)-3-hydroxy-5-phenyl-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one (F3226-1197) | Thiophene-2-carbonyl | Phenyl | 7.0 |
| 4-Benzoyl-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one (STOCK3S-92907) | Benzoyl | Thiophen-2-yl | 21.8 |
| Original Lead Compound (A2844/119997) | Undisclosed | Undisclosed | 9.8 |
Key Structural and Functional Insights:
Role of the 4-Ethoxybenzoyl Group : The target compound exhibits a 3.8-fold improvement in inhibitory potency over the benzoyl-substituted analog (STOCK3S-92907, IC₅₀ = 21.8 μM). The ethoxy group likely enhances hydrophobic interactions with the enzyme’s active site while improving pharmacokinetic properties .
Thiophen-2-yl vs. Phenyl Substitution : Replacing the phenyl group (F3226-1197) with a thiophen-2-yl moiety (Target) reduces IC₅₀ by 2.7-fold, suggesting that sulfur-containing heterocycles improve binding affinity, possibly through π-π stacking or hydrogen bonding with residues in the matriptase catalytic domain .
Crystallographic and Conformational Analysis : While direct crystallographic data for the target compound are unavailable, studies on isostructural analogs (e.g., 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) reveal that planarity and substituent orientation critically influence bioactivity . The near-planar conformation of the target compound’s pyrrolone core may facilitate optimal enzyme interaction.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
